N-(2-bromophenyl)hex-5-enamide
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Overview
Description
N-(2-bromophenyl)hex-5-enamide is an organic compound with the molecular formula C12H14BrNO. It is a member of the enamide family, which are compounds featuring an amide group conjugated to an alkene. Enamides are known for their stability and reactivity, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)hex-5-enamide can be achieved through several methods. One common approach involves the reaction of 2-bromoaniline with hex-5-enoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)hex-5-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the double bond.
Addition Reactions: The double bond in the hex-5-enamide moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated amides.
Scientific Research Applications
N-(2-bromophenyl)hex-5-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)hex-5-enamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the enamide moiety can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)acrylamide: Similar structure but with a different alkene moiety.
N-(2-chlorophenyl)hex-5-enamide: Chlorine instead of bromine.
N-(2-bromophenyl)but-2-enamide: Shorter alkene chain.
Uniqueness
N-(2-bromophenyl)hex-5-enamide is unique due to its specific combination of a bromine-substituted phenyl ring and a hex-5-enamide moiety. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H14BrNO |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)hex-5-enamide |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h2,5-8H,1,3-4,9H2,(H,14,15) |
InChI Key |
FIHAMDPNXMFWTP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
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